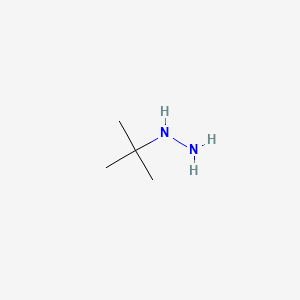

tert-Butylhydrazine

Übersicht

Beschreibung

tert-Butylhydrazine (C₄H₉NHNH₂) is a branched aliphatic hydrazine derivative characterized by its tert-butyl group, which imparts steric bulk and influences its chemical behavior. It is commonly utilized as a hydrochloride salt (this compound hydrochloride, C₄H₁₁N₂·HCl) due to enhanced stability and handling properties .

Vorbereitungsmethoden

Historical Development of Tertiary Butylhydrazine Synthesis

The synthesis of TBH has evolved significantly since its initial discovery, driven by the need for cost-effective and environmentally sustainable methods. Early processes relied on the reaction of hydrazine monohydrochloride (H·HCl) with tertiary butyl chloride (t-BuCl), a method limited by the challenges associated with t-BuCl production. This route required excess concentrated hydrochloric acid to achieve quantitative yields, generating waste streams that necessitated costly neutralization and disposal .

In contrast, modern methodologies bypass t-BuCl entirely, instead utilizing t-BuOH as the starting material. This shift, first patented in the 1980s, eliminates the need for specialized equipment to handle t-BuCl and reduces hazardous waste . The contemporary process involves reacting H·HCl with t-BuOH in the presence of HCl or H·2HCl, forming tertiary butyl hydrazine hydrochloride (TBH·HCl) as an intermediate. Subsequent neutralization with alkali yields free TBH .

Industrial Synthesis via Hydrazine Monohydrochloride and Tertiary Butanol

Reaction Mechanism and Stoichiometry

The core reaction involves the nucleophilic substitution of t-BuOH by hydrazine, facilitated by acidic conditions. Hydrazine monohydrochloride (H·HCl) reacts with t-BuOH in the presence of HCl or H·2HCl, which act as catalysts and proton donors. The overall reaction proceeds as follows:

Key parameters influencing the reaction include:

-

Molar Ratios : Optimal HCl/H·HCl or H·2HCl/H·HCl ratios range between 0.1 and 1.25 .

-

Temperature : Reactions are typically conducted at 100–105°C under reflux or autoclave conditions .

-

Pressure : Atmospheric pressure suffices for most setups, though autoclaves may be used to accelerate kinetics .

Process Optimization and Scalability

Industrial-scale production employs continuous or semi-batch reactors to maintain precise control over reaction conditions. For example, a 50-liter glass-lined reactor charged with 9.305 kg of H·HCl, 3.129 kg of concentrated HCl, and 16.092 kg of water achieved a 99% yield of TBH·HCl after 10 hours of t-BuOH addition . Recycling mother liquors from crystallization steps further enhances efficiency, with seven cycles yielding TBH·HCl crystals of 99.26% purity at a 97.7% yield .

Table 1: Representative Reaction Conditions and Yields

| Example | H·HCl (moles) | t-BuOH (moles) | HCl (moles) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 0.125 | 0.125 | 105 | 99 |

| 2 | 4.0 | 1.0 | 1.0 | 100–105 | 100 |

| 3 | 135.8 | 91.0 | 30.0 | 100–105 | 99 |

Neutralization and Recovery of Free Tertiary Butylhydrazine

TBH·HCl is converted to free TBH through alkaline neutralization. Sodium hydroxide (NaOH) is commonly used, followed by distillation to isolate the product:

In a representative procedure, 370 g of TBH·HCl solution is treated with 222 g of NaOH, heated to 90°C, and phase-separated to yield 119 g of TBH with 96.2% purity . Dehydration distillation or solvent extraction further refines the product.

Comparative Analysis with Legacy Methods

The t-BuCl-based method, while historically relevant, suffers from inefficiencies:

-

Excess HCl Requirement : Stoichiometric HCl must exceed 300% to drive t-BuCl formation .

-

Byproduct Generation : Isobutylene formation via t-BuOH dehydration complicates purification .

-

Waste Management : Dilute HCl waste necessitates neutralization, increasing operational costs.

In contrast, the t-BuOH route minimizes waste, operates at atmospheric pressure, and integrates seamlessly with existing infrastructure.

| Property | Value | Source |

|---|---|---|

| InChI Key | DDPWVABNMBRBFI-UHFFFAOYSA-N | |

| Molecular Formula | C₄H₁₁N₂·HCl | |

| Storage Class | 11 (Combustible Solids) | |

| WGK Germany | 3 |

Applications in Organic Synthesis

TBH serves as a precursor for:

-

Pyrazole Derivatives : Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles via reactions with Baylis-Hillman adducts .

-

Phosphinohydrazines : Preparation of ligands for coordination chemistry, such as R-NH-N(PPh₂)₂ (R = tBu, Ph₂P) .

-

Agrochemicals : Intermediate in the synthesis of herbicides and fungicides.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tert-butyl azide.

Reduction: It can be reduced to form tert-butylamine.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

- Various substituted hydrazines from nucleophilic substitution .

tert-Butyl azide: from oxidation.

tert-Butylamine: from reduction.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Aromatic Nucleophilic N-N Exchange Reactions

Tert-butylhydrazine is widely employed in organic synthesis, particularly for aromatic nucleophilic N-N exchange reactions. This process allows for the formation of complex nitrogen-containing compounds, which are valuable in pharmaceuticals and agrochemicals. For instance, it has been used in the synthesis of diphosphinohydrazines and tetrasubstituted pyrazoles, which are important intermediates in drug development .

Table 1: Selected Organic Reactions Involving this compound

| Reaction Type | Product(s) | Reference |

|---|---|---|

| N-N Exchange Reaction | Diphosphinohydrazines | |

| Synthesis of Tetrasubstituted Pyrazoles | 1,3,4,5-Tetrasubstituted Pyrazoles | |

| Reduction Reactions | Various nitrogen compounds |

Pesticide Development

This compound hydrochloride serves as an important intermediate in the synthesis of various pesticides. It is utilized to produce insect growth regulators such as tebufenozide and chlorfenozide, which are crucial for agricultural applications. The compound's ability to inhibit specific metabolic pathways in pests makes it a valuable tool in pest management strategies .

Case Study: Synthesis of Insect Growth Regulators

In a study focused on the synthesis of tebufenozide, this compound was used to create key intermediates that demonstrated effective insecticidal activity against target pest species. The research highlighted the compound's role in enhancing the efficacy and selectivity of these pesticides .

Reducing Agent in Chemical Processes

This compound has been identified as a potential reducing agent with exceptional selectivity for certain reactions. For example, it has shown promise in the reduction of neptunium (Np) from its hexavalent state to lower oxidation states, which is significant for nuclear chemistry applications .

Table 2: Reducing Applications of this compound

| Application | Reaction Type | Significance |

|---|---|---|

| Nuclear Chemistry | Reduction of Neptunium (VI) | Environmental remediation |

| Material Science | Low-Temperature Atomic Layer Deposition | Improved material properties |

Purification Processes

The purification of this compound hydrochloride is crucial for ensuring high-quality yields in its applications. Recent advancements have introduced methods that enhance purity while minimizing environmental impact. For example, a novel purification process utilizing ethanol and ferric trichloride has been developed to achieve purities exceeding 98% with reduced waste production .

Wirkmechanismus

The mechanism of action of tert-butylhydrazine involves its ability to act as a nucleophile, participating in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new compounds. In biological systems, this compound can interact with enzymes and other proteins, modifying their activity and function .

Vergleich Mit ähnlichen Verbindungen

Physical Properties

Key physical properties of tert-butylhydrazine hydrochloride include:

- Melting Point : ~192°C (decomposition)

- Formula Weight : 124.61 g/mol

- Purity : 98% (commercial grade)

- Solubility : Water-soluble (forms aqueous layers during synthesis) .

Comparison with Similar Hydrazine Derivatives

Physical and Chemical Properties

Table 1: Physical Properties of Selected Hydrazines

The tert-butyl group confers higher thermal stability compared to linear or aromatic hydrazines. Its decomposition temperature (~192°C) exceeds that of phenylhydrazine (19–22°C) and methylhydrazine (-52°C) .

Stability and Handling

This compound hydrochloride is noted for its hydrolytic stability, making it a "masked hydrazine" in industrial settings . In contrast, methylhydrazine is thermally unstable and prone to decomposition under amination conditions . The tert-butyl group also reduces volatility, enhancing safety during storage .

Table 3: Hazard Comparison

| Compound | Hazard Profile |

|---|---|

| This compound HCl | H302, H315, H319, H335 (irritant) |

| Hydrazine | H226, H301, H311, H314, H317 (carcinogen) |

| Phenylhydrazine | H302, H312, H332 (toxicant) |

While this compound is harmful if ingested and causes irritation, it lacks the carcinogenic risks associated with unsubstituted hydrazine .

Biologische Aktivität

tert-Butylhydrazine (TBH) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This compound has garnered interest due to its diverse applications, including its role as a synthetic intermediate in drug development and its potential effects on various biological systems. This article examines the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a tert-butyl group attached to a hydrazine moiety. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of TBH is influenced by its ability to interact with various biological targets. Notably, it has been studied for its potential effects on:

- Urease Inhibition : TBH derivatives have shown inhibitory effects on urease, an enzyme crucial for nitrogen metabolism in plants and microorganisms. This inhibition can affect plant growth and pest management strategies .

- Antiproliferative Activity : Research indicates that TBH and its derivatives exhibit antiproliferative effects against certain cancer cell lines, suggesting potential applications in cancer therapy .

- Histamine H3 Receptor Interaction : Some studies have evaluated TBH derivatives as ligands for the histamine H3 receptor, demonstrating their potential as therapeutic agents for neurological disorders .

1. Urease Inhibition Studies

A study evaluated several N-substituted hydrazine derivatives for their urease inhibitory activity. The results indicated that this compound derivatives exhibited significant inhibition, with implications for agricultural applications as pesticides .

| Compound | Urease Inhibition (%) | IC50 (µM) |

|---|---|---|

| TBH Derivative 1 | 75% | 15 |

| TBH Derivative 2 | 60% | 25 |

| TBH Derivative 3 | 50% | 30 |

2. Antiproliferative Activity

In vitro studies on various cancer cell lines revealed that this compound derivatives could inhibit cell proliferation effectively. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

3. Histamine H3 Receptor Binding Affinity

Research into the binding affinity of TBH derivatives to the histamine H3 receptor demonstrated promising results, indicating potential use in treating cognitive disorders.

| Compound | Binding Affinity (Ki nM) |

|---|---|

| TBH Derivative A | 16.0 |

| TBH Derivative B | 120 |

Case Study 1: Larvicidal Activity

A study focused on the larvicidal activity of TBH derivatives against Culex pipiens pallens larvae showed that certain compounds significantly reduced larval growth, indicating potential use in vector control strategies .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, specific TBH derivatives were tested for their anticonvulsant properties in animal models. The findings suggested that these compounds could modulate neurotransmitter systems, providing a basis for further exploration in epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of tert-butylhydrazine hydrochloride in organic chemistry?

tert-Butylhydrazine hydrochloride is widely used as a precursor in aromatic nucleophilic N-N exchange reactions and for synthesizing heterocyclic compounds such as pyrazole derivatives (e.g., 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole) . It also facilitates the preparation of diphosphinohydrazines, which are valuable ligands in coordination chemistry. Methodologically, reactions often require stoichiometric control of hydrazine derivatives and acid scavengers like triethylamine to optimize yields .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key methods include:

- ¹H/¹³C NMR spectroscopy : To confirm structural integrity and substitution patterns (e.g., analysis of pyrazolylacetates synthesized via tert-butylhydrazine reactions) .

- Elemental analysis : For verifying purity and composition, as demonstrated in studies of pyrazole derivatives .

- Mass spectrometry : To determine molecular weights and fragmentation patterns, particularly for novel intermediates .

Q. What safety protocols are critical when handling this compound hydrochloride?

The compound is classified under hazard categories H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation). Key precautions include:

- Using fume hoods and personal protective equipment (gloves, goggles).

- Storing at ambient temperatures and avoiding prolonged exposure to moisture .

- Immediate rinsing with water for 15+ minutes upon skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during aromatic nucleophilic substitutions with this compound?

Discrepancies often arise from steric hindrance of the tert-butyl group or competing side reactions. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reactivity in iodine-mediated aryl iodide synthesis .

- Stoichiometric adjustments : Excess hydrazine (1.1–1.2 equivalents) and base (e.g., triethylamine) improve conversion rates in pyrazole formation .

- Reaction monitoring : Real-time NMR or TLC analysis helps identify intermediates and adjust conditions dynamically .

Q. What mechanistic insights explain the role of this compound in suppressing crystallinity in amorphous aluminum nitride (AlN) films?

In atomic layer deposition (ALD), tert-butylhydrazine’s bulky substituents sterically hinder surface ordering during AlN growth. The methyl groups occupy space at reaction sites, disrupting lattice formation and promoting amorphous structures. Comparative studies suggest that higher substituted hydrazines (e.g., unsymmetrical dimethylhydrazine) further reduce crystallinity .

Q. How does this compound enable chemoselective synthesis of 3- vs. 5-pyrazolylacetates?

Chemoselectivity is governed by:

- Electronic effects : Electron-withdrawing substituents on the hydrazine direct nucleophilic attack to specific positions.

- Reaction temperature : Lower temperatures (0–25°C) favor 3-substituted pyrazoles, while higher temperatures promote 5-substitution via kinetic vs. thermodynamic control .

- Acid scavengers : Triethylamine or i-Pr₂NEt deprotonate intermediates, altering reaction pathways .

Q. What strategies optimize multi-step syntheses of carbamate derivatives using this compound?

For compounds like tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate:

- Stepwise protection : Use tert-butylhydrazine to introduce the hydrazine moiety before carbamate formation .

- Purification : Column chromatography or recrystallization ensures intermediate purity, critical for high-yield final steps .

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of sensitive groups .

Q. Methodological Tables

Table 1. Reaction Optimization Parameters for Pyrazole Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrazine Equiv. | 1.1–1.2 | ↑ Conversion |

| Solvent | Methanol/DMSO | ↑ Solubility |

| Temperature | 60–80°C | ↑ Reaction Rate |

| Base (e.g., Et₃N) | 1.1–3.0 equiv | ↓ Side Reactions |

Table 2. Hazard Mitigation for tert-Butylhydrazine Hydrochloride

| Hazard | Mitigation Strategy |

|---|---|

| Skin Irritation | Nitrile gloves; immediate washing with soap |

| Eye Exposure | ANSI-approved goggles; 15+ min water rinse |

| Respiratory Exposure | Fume hood; N95 respirator |

Q. Key Takeaways

- Basic research focuses on synthesis, characterization, and safety.

- Advanced studies require mechanistic understanding, optimization, and interdisciplinary applications (e.g., materials science ).

- Contradictions in data are addressable through systematic adjustments in stoichiometry, solvents, and analytical monitoring.

Eigenschaften

IUPAC Name |

tert-butylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2,3)6-5/h6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQNAPSBHXFMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185875 | |

| Record name | Hydrazine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32064-67-8 | |

| Record name | (1,1-Dimethylethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32064-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032064678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.